molecular formula C17H14N4O3 B2685633 (5-Anilino-3-methylpyrazol-1-yl)-(4-nitrophenyl)methanone CAS No. 64808-41-9

(5-Anilino-3-methylpyrazol-1-yl)-(4-nitrophenyl)methanone

Cat. No. B2685633
CAS RN: 64808-41-9
M. Wt: 322.324
InChI Key: BIBPGEJGKCCEBI-UHFFFAOYSA-N
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Description

(5-Anilino-3-methylpyrazol-1-yl)-(4-nitrophenyl)methanone) is a chemical compound that is widely used in scientific research. It is a synthetic compound that belongs to the class of pyrazolone derivatives. This compound has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

Synthesis and Biological Activity

Research on compounds structurally related to "(5-Anilino-3-methylpyrazol-1-yl)-(4-nitrophenyl)methanone" demonstrates a focus on synthesizing novel chemical structures for evaluating their biological activities. For instance, the synthesis of triazole analogues of piperazine has been reported, highlighting the process of creating new compounds from specific chemical precursors. These synthesized compounds were evaluated for their antibacterial activity against various human pathogenic bacteria, suggesting potential applications in developing antimicrobial agents (Nagaraj, Srinivas, & Rao, 2018).

Structural Analysis and Hydrogen Bonding

Another area of application involves the detailed structural analysis of related compounds. For example, the study of "5-Amino-1-benzoyl-3-methylpyrazole" focused on its crystal structure, revealing how molecules are linked into sheets by a combination of N-H...N, C-H...O, and C-H...π(arene) hydrogen bonds. This kind of analysis is crucial for understanding the molecular interactions and properties of potential pharmaceutical agents (Quiroga et al., 2010).

Antimicrobial and Antiviral Activity

The study of substituted benzimidazoles, including compounds like "(4-nitrophenyl)-[2-(substituted phenyl)-benzoimidazol-1-yl]-methanones," has revealed insights into antimicrobial and antiviral potential. Although none of the synthesized compounds were effective against the tested bacterial strains, some demonstrated activity against Aspergillus niger and Candida albicans, suggesting a path for developing antifungal agents. Furthermore, selective activity against viruses like vaccinia virus and Coxsackie virus B4 was noted, indicating the potential for antiviral drug development (Sharma et al., 2009).

properties

IUPAC Name

(5-anilino-3-methylpyrazol-1-yl)-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3/c1-12-11-16(18-14-5-3-2-4-6-14)20(19-12)17(22)13-7-9-15(10-8-13)21(23)24/h2-11,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBPGEJGKCCEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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